molecular formula C28H38O18S B7957269 4-O-(2,3,4,6-Tetra-o-acetyl-beta-d-galactopyranosyl)-1,2,3,6-tetra-o-acetyl-beta-d-thioglucopyranose

4-O-(2,3,4,6-Tetra-o-acetyl-beta-d-galactopyranosyl)-1,2,3,6-tetra-o-acetyl-beta-d-thioglucopyranose

Cat. No.: B7957269
M. Wt: 694.7 g/mol
InChI Key: FXRFSOQEPBUENZ-OOJWXROVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-O-(2,3,4,6-Tetra-o-acetyl-beta-d-galactopyranosyl)-1,2,3,6-tetra-o-acetyl-beta-d-thioglucopyranose is a complex carbohydrate derivative It is characterized by the presence of multiple acetyl groups attached to the sugar moieties, which enhances its stability and solubility

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-O-(2,3,4,6-Tetra-o-acetyl-beta-d-galactopyranosyl)-1,2,3,6-tetra-o-acetyl-beta-d-thioglucopyranose typically involves the acetylation of the corresponding sugar derivatives. The process begins with the protection of hydroxyl groups using acetyl groups, followed by the formation of glycosidic bonds between the sugar units. Common reagents used in these reactions include acetic anhydride and pyridine, which facilitate the acetylation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale acetylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and purification systems helps in maintaining consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

4-O-(2,3,4,6-Tetra-o-acetyl-beta-d-galactopyranosyl)-1,2,3,6-tetra-o-acetyl-beta-d-thioglucopyranose undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, with temperature, pH, and solvent playing crucial roles .

Major Products

The major products formed from these reactions include deacetylated sugars, oxidized derivatives, and substituted compounds with various functional groups .

Scientific Research Applications

4-O-(2,3,4,6-Tetra-o-acetyl-beta-d-galactopyranosyl)-1,2,3,6-tetra-o-acetyl-beta-d-thioglucopyranose has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-O-(2,3,4,6-Tetra-o-acetyl-beta-d-galactopyranosyl)-1,2,3,6-tetra-o-acetyl-beta-d-thioglucopyranose involves its interaction with specific molecular targets, such as enzymes and receptors involved in carbohydrate metabolism. The acetyl groups enhance its stability and facilitate its binding to these targets, thereby modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl chloride
  • 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide
  • β-D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)-, tetraacetate

Uniqueness

4-O-(2,3,4,6-Tetra-o-acetyl-beta-d-galactopyranosyl)-1,2,3,6-tetra-o-acetyl-beta-d-thioglucopyranose is unique due to its specific acetylation pattern and the presence of both galactopyranosyl and thioglucopyranosyl units. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3S,4S,5R,6R)-4,5,6-triacetyloxy-2-(acetyloxymethyl)thian-3-yl]oxyoxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38O18S/c1-11(29)37-9-19-21(39-13(3)31)23(40-14(4)32)25(42-16(6)34)27(45-19)46-22-20(10-38-12(2)30)47-28(44-18(8)36)26(43-17(7)35)24(22)41-15(5)33/h19-28H,9-10H2,1-8H3/t19-,20-,21+,22-,23+,24+,25-,26-,27+,28-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXRFSOQEPBUENZ-OOJWXROVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C(SC(C(C2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](S[C@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38O18S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

694.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.